molecular formula C14H20ClN3O4 B1450258 Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate CAS No. 1464788-84-8

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

Cat. No.: B1450258
CAS No.: 1464788-84-8
M. Wt: 329.78 g/mol
InChI Key: LTWPYVSBBSMSNR-UHFFFAOYSA-N
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Description

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate (CAS: 1464788-84-8) is a high-purity chemical intermediate specifically designed for pharmaceutical research and development, particularly in medicinal chemistry programs targeting infectious diseases. This compound features a molecular formula of C14H20ClN3O4 and has a molecular weight of 329.78 g/mol . The material is characterized by a density of approximately 1.244 g/cm³ and is provided with ≥95% purity, ensuring consistency and reliability in research applications . The structural architecture of this compound incorporates both a carbamate protecting group and a reactive chloropyrimidine core, making it particularly valuable for synthesizing more complex molecules through nucleophilic substitution reactions. The chloropyrimidine moiety serves as an excellent leaving group, enabling efficient functionalization at the 4-position through metal-catalyzed cross-coupling reactions or direct displacement with nitrogen, oxygen, and sulfur nucleophiles. Meanwhile, the di-tert-butyl carbamate group provides protected amine functionality that can be selectively deprotected under mild acidic conditions to reveal the free amine, facilitating further molecular diversification . In research applications, this compound has demonstrated significant value in tuberculosis drug discovery initiatives. Recent studies have utilized similar chloropyrimidine-carbamate hybrids in focused screening sets against Mycobacterium tuberculosis strain H37Rv . These compounds were developed as part of innovative strategies combining X-ray crystallographic screening with phenotypic evaluation (XP Screen) to identify novel inhibitors of essential bacterial targets, including CYP121A1, a cytochrome P450 enzyme validated as crucial for mycobacterial survival . The chloropyrimidine scaffold has shown promising activity in whole-cell assays, with certain derivatives exhibiting MIC90 values as low as 6.25 μM against Mtb strain H37Rv, highlighting the therapeutic potential of this chemotype . Researchers will find this compound particularly useful in structure-based drug design campaigns, where its well-defined stereoelectronics and synthetic accessibility enable rapid analog generation for structure-activity relationship studies. The crystalline nature of the material facilitates characterization and handling, while its predictable reactivity allows for efficient library synthesis. When working with this compound, appropriate safety precautions should be observed as it may cause skin and eye irritation and may be harmful if swallowed . As with all research chemicals, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-(4-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-8-7-9(15)17-10/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWPYVSBBSMSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Isocytosine with Boc Group

  • Starting Material: Isocytosine (4-hydroxypyrimidine derivative)
  • Reagents: Di-tert-butyl dicarbonate (Boc2O) as the carbamoylating agent
  • Conditions: Standard Boc protection conditions, typically in an organic solvent like dichloromethane with a base such as triethylamine or N,N-dimethylaniline
  • Outcome: Formation of tert-butyl (4-hydroxypyrimidin-2-yl)carbamate intermediate

This step is crucial as the Boc group protects the amino functionality, allowing selective chlorination later.

Chlorination of the 4-Hydroxy Group to 4-Chloro

  • Reagents: Phosphorus oxychloride (POCl3)
  • Solvent: Dichloromethane or similar inert solvent
  • Catalyst/Base: N,N-dimethylaniline to scavenge HCl formed during the reaction
  • Temperature: Initial cooling in an ice bath during addition, then stirring at room temperature for 2 hours
  • Work-up: Sequential washes with aqueous 2 M HCl, sodium bicarbonate, and water to remove impurities
  • Yield: Approximately 75% isolated yield of this compound as a white solid
  • Characterization: Melting point 134–137 °C; IR, NMR, and HR-MS data confirm the structure.

Alternative and Related Synthetic Methods

One-Pot Curtius Rearrangement Approach

  • Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, and tert-butanol/toluene mixture
  • Mechanism: Acid chlorides undergo Curtius rearrangement to form isocyanate intermediates, which react with tert-butanol to yield tert-butyl carbamates
  • Advantages: One-pot synthesis, improved purity, and moderate to good yields (~60%)
  • Limitations: Phosphorous salt impurities may contaminate the amine intermediate; reaction times of 12–20 hours at 100 °C are typical.

This method can be adapted for the synthesis of various tert-butyl carbamates, including analogs of this compound.

Reaction Monitoring and Purification

  • Monitoring: Thin-layer chromatography (TLC) with UV visualization is commonly used to track reaction progress.
  • Purification: Flash chromatography on silica gel with solvents such as dichloromethane/acetone mixtures or recrystallization from methanol/water mixtures provides pure product.

Summary of Key Data

Step Reagents & Conditions Yield (%) Product Characteristics
Boc Protection of Isocytosine Di-tert-butyl dicarbonate, base, organic solvent High (not specified) Boc-protected intermediate
Chlorination POCl3, N,N-dimethylaniline, DCM, 0 °C to RT, 2 h 75 White solid, mp 134–137 °C, confirmed by IR, NMR, HR-MS
One-Pot Curtius Rearrangement DPPA, triethylamine, t-butanol/toluene, 100 °C, 12–20 h ~60 tert-butyl carbamate with moderate purity

Research Findings and Notes

  • The Boc protection step is standard and provides a reliable intermediate for subsequent functionalization.
  • Chlorination with POCl3 is efficient and gives good yields with straightforward purification.
  • The one-pot Curtius rearrangement offers an alternative route that may be beneficial for scale-up or when handling sensitive intermediates.
  • The choice of method depends on the availability of starting materials, desired scale, and purity requirements.
  • Analytical data such as melting points, IR spectra, and mass spectrometry confirm the identity and purity of the final product.

Chemical Reactions Analysis

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include substituted pyrimidines and deprotected amines .

Mechanism of Action

The mechanism of action of di-tert-butyl (4-chloropyrimidin-2-yl)carbamate depends on its specific applicationThese active molecules may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyamine-Linked Di-tert-butyl Carbamates

These analogs feature polyamine backbones (e.g., butane-1,4-diyl or octane-1,8-diyl) instead of a pyrimidine ring. They are often used in the synthesis of antimicrobial agents, as demonstrated in indolglyoxylamide and indolacetamide derivatives tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum .

Key Differences :

  • Reactivity : The pyrimidine core in Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate allows for nucleophilic aromatic substitution (e.g., replacing chlorine with amines), whereas polyamine-linked carbamates undergo deprotection to generate free amines for conjugation .
  • Applications : Polyamine-linked derivatives are primarily used in antiparasitic drug discovery, while the pyrimidine-based compound is a versatile intermediate for kinase inhibitors or antiviral agents .
Pyridine-Based Carbamates

Key Differences :

  • Electronic Properties : Pyrimidines (6π-electron aromatic system) are more electron-deficient than pyridines, influencing their reactivity in cross-coupling reactions .
  • Biological Activity : Pyridine carbamates are less commonly associated with kinase inhibition but are utilized in metalloenzyme inhibitors or agrochemicals .
Other Pyrimidine Derivatives

tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate (CAS: 1431960-88-1) extends the core structure with a propylamine spacer, enabling conjugation to larger biomolecules. Its molecular weight (286.76 g/mol) and applications in high-purity API synthesis distinguish it from the simpler pyrimidine derivative .

Data Tables

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications
This compound 629645-55-2 C₉H₁₂ClN₃O₂ 229.66 Pyrimidine Pharmaceutical intermediate
Di-tert-butyl butane-1,4-diylbis((3-aminopropyl)carbamate) N/A C₂₄H₄₆N₄O₄ 454.65 Polyamine Antimicrobial agents
tert-butyl (4-chloropyridin-2-yl)carbamate N/A C₁₀H₁₃ClN₂O₂ 228.68 Pyridine Agrochemical synthesis
tert-butyl (3-((4-chloropyrimidin-2-yl)amino)propyl)carbamate 1431960-88-1 C₁₂H₁₉ClN₄O₂ 286.76 Pyrimidine-amine High-purity APIs

Biological Activity

Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate, also known as tert-butyl (4-chloropyrimidin-2-yl)carbamate, is an organic compound with significant biological activity. This article explores its synthesis, biological interactions, pharmacological properties, and potential applications in medicinal chemistry.

This compound has the molecular formula C₉H₁₂ClN₃O₂. It is synthesized through the reaction of 4-chloropyrimidine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction typically occurs under inert conditions to prevent moisture interference, followed by purification through recrystallization or chromatography to achieve high purity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atom in the pyrimidine ring allows for substitution reactions, which can modify its biological interactions. The carbamate group plays a crucial role in its reactivity and binding affinity to target molecules.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, modifications of pyrimidine derivatives have shown effectiveness against HIV-1 by acting as gp120 entry antagonists. These compounds demonstrated significant antiviral activity with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range, indicating their potential as therapeutic agents .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit moderate antibacterial and antifungal activities. Testing on various bacterial strains revealed promising results, with some analogues showing effective inhibition against common pathogens. This suggests that the compound could be explored further for its antimicrobial properties .

Case Study 1: HIV-1 Inhibition

A study focused on optimizing gp120 entry antagonists led to the synthesis of new pyrimidine analogues that included structural elements similar to this compound. These analogues exhibited improved selectivity indices and reduced cytotoxicity compared to previous compounds, showcasing the importance of structural modifications in enhancing antiviral efficacy .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial properties of pyrimidine derivatives, this compound was found to possess good activity against specific bacterial strains. The study highlighted the structure-activity relationship (SAR), indicating that modifications at different positions of the pyrimidine ring significantly influenced biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntiviral ActivityAntimicrobial ActivitySelectivity Index
This compoundModerateModerateHigh
NBD-11021HighLowLow
NBD-14270HighModerateHigh

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate in academic research?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloropyrimidine derivatives with tert-butyl chloroformate under inert atmospheres (e.g., N₂) and controlled temperatures. For example, Boc (tert-butoxycarbonyl) protection is achieved using Boc₂O with amines, followed by coupling with chloropyrimidine intermediates in solvents like DMAc or THF, often catalyzed by Pd or Cu complexes .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, eluting with EtOAc/hexane mixtures) is widely used for purification. Additional steps may include recrystallization from polar solvents or aqueous workup to remove unreacted starting materials. Evidence from synthesis protocols highlights the use of Na₂SO₄ for drying organic phases post-extraction .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C under an inert atmosphere (e.g., argon). Avoid exposure to moisture, direct sunlight, and strong acids/bases. Safety data sheets recommend using desiccants and sealed containers to prevent hydrolysis of the carbamate group .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR for verifying substituent positions on the pyrimidine ring (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) .
  • Mass spectrometry (ESI+) to confirm molecular weight (e.g., m/z 469 [M+H]⁺ observed in intermediates) .
  • X-ray crystallography (using SHELX software) for resolving steric effects of the tert-butyl group .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized to improve yields?

Strategies include:

  • Using Pd(PPh₃)₂Cl₂/CuI catalysts for Sonogashira-type couplings .
  • Optimizing reaction temperatures (e.g., 80°C for 12 hours in DMAc with NaHCO₃ as a base) .
  • Employing high-throughput screening to identify ideal solvent systems (e.g., THF vs. DMF) .

Q. What side reactions occur during nucleophilic substitutions on the chloropyrimidine ring, and how are they mitigated?

Common issues:

  • Competing nucleophilic attacks : Minimized by using bulky bases (e.g., DIEA) or low temperatures (-78°C) to favor regioselectivity .
  • Hydrolysis of the carbamate group : Avoided by maintaining anhydrous conditions and inert atmospheres during synthesis .

Q. How does the steric bulk of the tert-butyl group influence reactivity in catalytic systems?

The tert-butyl group hinders nucleophilic access to the carbamate nitrogen, reducing undesired side reactions. However, it may also slow desired substitutions, requiring elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) to enhance reactivity .

Q. What methodologies are used to study enzyme inhibitory activity of this compound?

  • In vitro assays : Measure IC₅₀ values via kinetic studies (e.g., fluorescence-based substrate turnover).
  • Molecular docking : Predict binding modes to active sites using software like AutoDock.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Cross-validation : Compare NMR data with X-ray structures to confirm substituent positions.
  • DFT calculations : Simulate expected NMR chemical shifts or optimize crystal packing models using software like Gaussian or Mercury .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic reactions.
  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., stoichiometry, solvent ratios) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed reaction yields?

  • Mechanistic studies : Use kinetic profiling or isotopic labeling to identify rate-limiting steps.
  • Byproduct analysis : Employ LC-MS or GC-MS to trace unanticipated intermediates (e.g., dimerization products) .

Q. What causes variability in biological activity across batches, and how is it controlled?

  • Purity thresholds : Enforce >95% purity via HPLC and rigorous characterization.
  • Conformational analysis : Use circular dichroism (CD) or NMR to assess structural consistency .

Methodological Resources

  • Structural refinement : SHELXL for crystallographic data refinement .
  • Reaction optimization : DoE software (e.g., JMP, Minitab) for parameter screening .
  • Safety protocols : Follow GHS guidelines for handling chlorinated pyrimidines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate
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Di-tert-butyl (4-chloropyrimidin-2-yl)carbamate

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